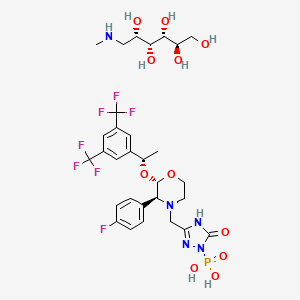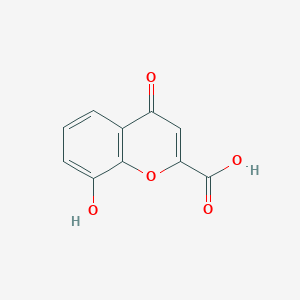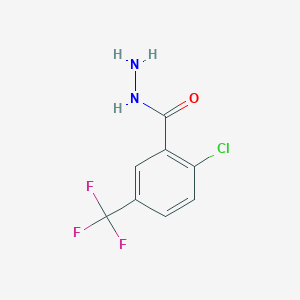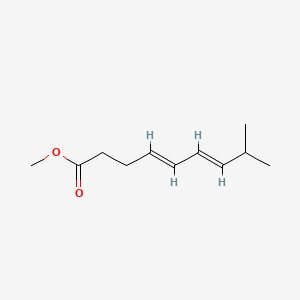
Cardanol Based Benzoxazine (Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cardanol based benzoxazine is a compound derived from cardanol, a phenolic lipid obtained from cashew nut shell liquid. This compound is known for its unique properties, including high thermal stability, low water absorption, and excellent mechanical properties. It is used in various applications, particularly in the field of polymer science, due to its eco-friendly nature and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cardanol based benzoxazine is typically synthesized through a Mannich-type condensation reaction. This involves the reaction of cardanol with formaldehyde and a primary amine. The reaction can be carried out under solventless conditions or in the presence of solvents like dioxane or methanolic potassium hydroxide. The mixture is heated at reflux for several hours and then cooled to obtain the crystalline product, which is subsequently recrystallized from ethanol .
Industrial Production Methods
In industrial settings, the production of cardanol based benzoxazine involves the use of large-scale reactors where cardanol, formaldehyde, and amines are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The resulting benzoxazine monomers can be further processed to produce polybenzoxazine resins .
Análisis De Reacciones Químicas
Types of Reactions
Cardanol based benzoxazine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in cardanol can be oxidized to form quinones.
Reduction: The double bonds in the aliphatic chain of cardanol can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetate or glycidyl ether.
Common Reagents and Conditions
Oxidation: Reagents like 3-chloroperbenzoic acid are used for the epoxidation of cardanol derivatives.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can be employed for the reduction of double bonds.
Substitution: Acetic anhydride or glycidyl ethers are used for the substitution reactions.
Major Products
The major products formed from these reactions include cardanol acetate, cardanol glycidyl ether, and various epoxidized derivatives .
Aplicaciones Científicas De Investigación
Cardanol based benzoxazine has a wide range of scientific research applications:
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of adhesives, coatings, and composites due to its high thermal stability and low water absorption .
Mecanismo De Acción
The mechanism of action of cardanol based benzoxazine involves the ring-opening polymerization of the benzoxazine ring. This process is catalyzed by the presence of phenolic compounds or benzoxazine oligomers, leading to the formation of a highly crosslinked polymer network. The molecular targets include the phenolic hydroxyl groups and the oxazine ring, which undergo polymerization to form the final polybenzoxazine resin .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol-A based benzoxazine: Known for its high thermal stability and mechanical properties but derived from petrochemical sources.
Furfural based benzoxazine: A biobased alternative with similar properties but derived from agricultural waste.
Uniqueness
Cardanol based benzoxazine stands out due to its renewable origin and eco-friendly nature. It offers comparable thermal and mechanical properties to petrochemical-based benzoxazines while being derived from a sustainable source. This makes it an attractive option for green chemistry applications .
Propiedades
Fórmula molecular |
C116H160N4O4 |
|---|---|
Peso molecular |
1674.5 g/mol |
Nombre IUPAC |
7-[(8Z,11Z)-pentadeca-8,11-dienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(8Z,11Z)-pentadeca-8,11,14-trienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(Z)-pentadec-8-enyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-pentadecyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C29H43NO.C29H41NO.C29H39NO.C29H37NO/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26-21-22-27-24-30(25-31-29(27)23-26)28-19-16-14-17-20-28/h14,16-17,19-23H,2-13,15,18,24-25H2,1H3;7-8,14,16-17,19-23H,2-6,9-13,15,18,24-25H2,1H3;4-5,7-8,14,16-17,19-23H,2-3,6,9-13,15,18,24-25H2,1H3;2,4-5,7-8,14,16-17,19-23H,1,3,6,9-13,15,18,24-25H2/b;8-7-;2*5-4-,8-7- |
Clave InChI |
VLHBCVCYKXHJRC-BHYJQUGUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCC/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


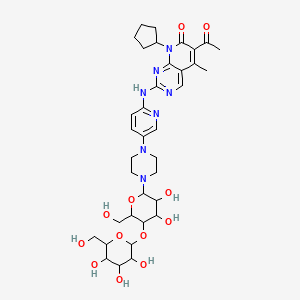
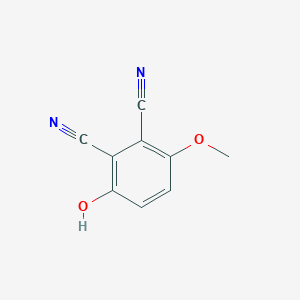
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
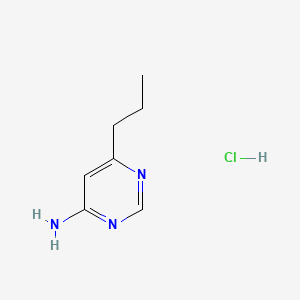
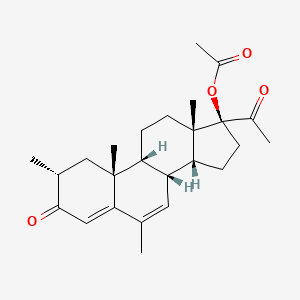
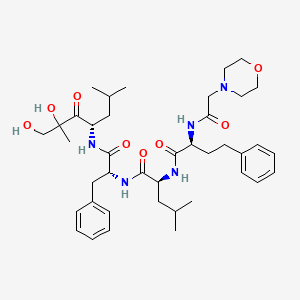
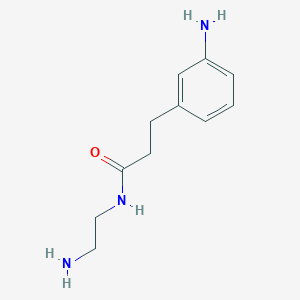
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
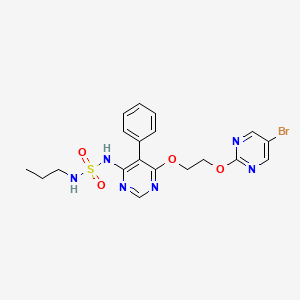
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
